molecular formula C7H11ClN2O B6151677 3-(Aminomethyl)-4-methylpyridin-2(1h)-one hydrochloride CAS No. 2301857-13-4

3-(Aminomethyl)-4-methylpyridin-2(1h)-one hydrochloride

Cat. No.: B6151677
CAS No.: 2301857-13-4
M. Wt: 174.6
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Description

3-(Aminomethyl)-4-methylpyridin-2(1H)-one hydrochloride (CAS: 2301857-13-4) is a pyridinone derivative with the molecular formula C₇H₁₁ClN₂O and a purity of ≥97% . This compound features a pyridin-2-one core substituted with a methyl group at position 4 and an aminomethyl group at position 3, protonated as a hydrochloride salt.

Properties

IUPAC Name

3-(aminomethyl)-4-methyl-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-5-2-3-9-7(10)6(5)4-8;/h2-3H,4,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQLMEJTOJNUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-methylpyridin-2(1h)-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and formaldehyde.

    Reaction with Formaldehyde: The 4-methylpyridine is reacted with formaldehyde in the presence of a suitable catalyst to introduce the aminomethyl group.

    Cyclization: The intermediate product undergoes cyclization to form the pyridin-2(1h)-one structure.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Using batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methylpyridin-2(1h)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridin-2(1h)-one to its dihydro derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation Products: N-oxides of the pyridine ring.

    Reduction Products: Dihydro derivatives of the pyridin-2(1h)-one.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

AMPBH serves as an important intermediate in the synthesis of various organic compounds. Its electron-rich boron atom readily forms complexes with Lewis acids, facilitating catalytic reactions. Key applications include:

  • Suzuki-Miyaura Coupling Reactions : AMPBH is utilized in Suzuki-Miyaura reactions, where it couples with organic halides in the presence of a palladium catalyst to form biaryl compounds. This method is crucial for developing pharmaceuticals and agrochemicals due to its efficiency in forming carbon-carbon bonds.
  • Amidation and Esterification : The compound acts as a Lewis acid catalyst, coordinating with carboxylic acids to enhance nucleophilic attack, thereby improving the efficiency of amidation and esterification reactions.

Medicinal Chemistry

In medicinal chemistry, AMPBH is notable for its role in synthesizing biologically active compounds:

  • Pharmaceutical Development : The boronic acid group in AMPBH allows for the formation of covalent bonds with various functional groups, facilitating the synthesis of complex molecules that may exhibit therapeutic effects. For instance, it has been investigated for potential applications in creating compounds that target specific biological pathways.
  • Binding Studies : Interaction studies have revealed insights into AMPBH's binding affinities and mechanisms of action, highlighting its potential as a lead compound for drug development.

Material Science

AMPBH has applications beyond organic synthesis and medicinal chemistry:

  • Polymer Chemistry : It can be employed in synthesizing boronic acid-based polymers. The unique properties of these polymers can lead to innovative materials with specialized functionalities, such as enhanced mechanical properties or responsiveness to environmental stimuli.

Comparative Analysis of Related Compounds

The following table summarizes structural features and unique aspects of compounds related to AMPBH:

Compound NameStructural FeaturesUnique Aspects
3-(Aminomethyl)-1-methylpyridin-2(1H)-oneSimilar pyridine core with different substitutionsPotentially different biological activities
5-(Aminomethyl)-1-methylpyridin-2(1H)-oneAltered position of the aminomethyl groupMay exhibit different enzyme interactions
4-Methylpyridin-2(1H)-oneLacks aminomethyl substitutionServes mainly as a precursor without bioactivity

Case Study 1: Synthesis of Biaryl Compounds

In a study focused on the application of AMPBH in Suzuki-Miyaura reactions, researchers demonstrated that using AMPBH significantly increased the yield of biaryl products compared to traditional methods. The reaction conditions were optimized to maximize efficiency, showcasing AMPBH's potential in pharmaceutical synthesis.

Case Study 2: Development of Therapeutic Agents

Another research effort explored the use of AMPBH as a precursor for synthesizing novel inhibitors targeting specific enzymes involved in disease pathways. The study highlighted the compound's ability to form stable complexes with target proteins, suggesting a pathway for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methylpyridin-2(1h)-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogs

Compound Name CAS Number Substituents Similarity Score Molecular Formula Key Differences vs. Target Compound
3-Amino-1-methylpyridin-2(1H)-one hydrochloride 19840-99-4 -NH₂ at C3, -CH₃ at N1 0.77 C₆H₉ClN₂O Lacks the aminomethyl group; amino instead.
4-Methyl-3-nitropyridin-2(1H)-one 21901-18-8 -NO₂ at C3, -CH₃ at C4 0.74 C₆H₆N₂O₃ Nitro group at C3 instead of aminomethyl.
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride 1173081-96-3 -CH₂NH₂ at C3, -CH₃ at C4 and C6 N/A C₈H₁₅Cl₂N₂O Additional methyl at C6; dihydrochloride form.

Functional Implications :

  • 3-Amino-1-methylpyridin-2(1H)-one hydrochloride (CAS 19840-99-4) shares a pyridinone backbone but replaces the aminomethyl group with a simpler amino substituent.
  • 4-Methyl-3-nitropyridin-2(1H)-one (CAS 21901-18-8) introduces a nitro group, enhancing electrophilicity but reducing stability under reducing conditions compared to the aminomethyl group in the target compound .
  • The dihydrochloride analog (CAS 1173081-96-3) has higher chloride content, which may improve aqueous solubility but require stricter handling protocols due to increased hygroscopicity .

Quinoline and Naphthyridine Derivatives

7-Amino-4-methylquinolin-2(1H)-one (CAS 38767-72-5)

  • Similarity Score : 0.77 .
  • Structural Comparison: Features a fused benzene ring (quinoline core) versus the simpler pyridinone structure of the target compound. The extended aromatic system may enhance π-π stacking interactions but reduce metabolic stability.

4-Chloro-1,8-naphthyridin-2(1H)-one (CAS 1260874-86-9)

  • Similarity Score : 0.72 .

Solubility and Stability

  • The hydrochloride salt form of the target compound improves water solubility compared to non-ionic analogs like 4-Methyl-3-nitropyridin-2(1H)-one.
  • Dihydrochloride analogs (e.g., CAS 1173081-96-3) exhibit higher solubility but may decompose under humid conditions, necessitating desiccated storage .

Biological Activity

3-(Aminomethyl)-4-methylpyridin-2(1H)-one hydrochloride is a pyridine derivative that has garnered attention for its diverse biological activities. Characterized by its unique structure, which includes an aminomethyl group and a methyl substitution on the pyridine ring, this compound is being explored for various applications in medicinal chemistry and materials science.

  • Molecular Formula : C₇H₁₁ClN₂O
  • Molecular Weight : Approximately 174.63 g/mol
  • Solubility : Enhanced solubility in water due to its hydrochloride form, facilitating its use in pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalytic activity.
  • Receptor Modulation : It may also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects : It has been investigated as a potential neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's disease .
  • Anti-inflammatory Properties : The compound shows promise in reducing inflammation, which could be beneficial in treating various inflammatory disorders .

Table 1: Summary of Biological Activities and Mechanisms

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of bacterial enzyme activity,
NeuroprotectionInhibition of nNOS (neuronal nitric oxide synthase) ,
Anti-inflammatoryModulation of inflammatory cytokine production

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, allowing for the generation of derivatives with potentially enhanced biological activities. These derivatives may exhibit different enzyme interactions or improved pharmacokinetic properties due to modifications at the amino or methyl positions on the pyridine ring.

Table 2: Synthetic Derivatives and Their Potential Activities

Compound NameStructural FeaturesPotential Activity
3-(Aminomethyl)-1-methylpyridin-2(1H)-oneSimilar core with varied substitutionsDifferent biological activities
5-(Aminomethyl)-1-methylpyridin-2(1H)-oneAltered aminomethyl positionMay exhibit distinct enzyme interactions
4-Methylpyridin-2(1H)-oneLacks aminomethyl substitutionPrimarily a precursor

Q & A

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-4-methylpyridin-2(1H)-one hydrochloride, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key parameters include:

  • Temperature control : Precise heating during cyclization ensures minimal side-product formation .
  • pH adjustment : Acidic conditions (e.g., HCl) are critical for stabilizing intermediates and final hydrochloride salt formation .
  • Purification : Column chromatography or recrystallization is essential to achieve high purity (>97%). Advanced techniques like reverse-phase HPLC may resolve closely related impurities .

Q. How should researchers characterize the purity and structural integrity of this compound?

A combination of analytical methods is recommended:

  • HPLC : Quantify purity using a C18 column with UV detection at 254 nm, comparing retention times to reference standards .
  • NMR spectroscopy : Confirm the structure via 1^1H and 13^13C NMR, focusing on peaks for the aminomethyl group (δ ~3.2 ppm) and pyridinone ring (δ ~6.5–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+^+ at m/z 175.06 for C7_7H11_{11}ClN2_2O) .

Q. What storage conditions are optimal to maintain the compound’s stability during experiments?

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Hygroscopicity : Use desiccants (e.g., silica gel) to mitigate moisture absorption, which may alter solubility and reactivity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical and experimental spectroscopic data for this compound?

  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify discrepancies in tautomeric forms or protonation states .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding patterns by growing single crystals in polar solvents (e.g., water/acetonitrile) .
  • Isotopic labeling : Use 15^{15}N or 13^{13}C-labeled analogs to trace unexpected peaks in complex spectra .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity of derivatives?

  • Core modifications : Introduce substituents at the 4-methyl or pyridinone positions to enhance interactions with biological targets (e.g., glutamate transporters) .
  • In vitro assays : Test derivatives in cell-based models (e.g., EAAT2-expressing astrocytes) to measure glutamate uptake enhancement, using fluorometric or radiolabeled tracers .
  • Allosteric modulation : Prioritize analogs with improved binding to transporter regulatory domains, guided by molecular docking simulations .

Q. What methodologies are recommended for identifying and quantifying impurities in synthesized batches?

  • Impurity profiling : Use LC-MS with a gradient elution method to separate and identify by-products (e.g., deaminated or oxidized derivatives) .
  • Reference standards : Compare impurities to pharmacopeial guidelines (e.g., EP or USP) for acceptable thresholds .
  • Forced degradation studies : Expose the compound to heat, light, or acidic conditions to simulate stability challenges and identify degradation pathways .

Q. How can researchers address low yields during scale-up synthesis?

  • Process optimization : Use flow chemistry for controlled mixing and heat transfer in large-scale reactions .
  • Solvent selection : Switch to greener solvents (e.g., ethanol/water mixtures) to improve solubility and reduce by-products .
  • Catalysis : Explore palladium or enzyme-mediated reactions to enhance regioselectivity and reduce step count .

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